Technical Guide: 4-(Piperazin-1-yl)pyrimidine - A Core Scaffold for Novel Menin-MLL Inhibitors
Technical Guide: 4-(Piperazin-1-yl)pyrimidine - A Core Scaffold for Novel Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has emerged as a critical structural motif in medicinal chemistry. While the broader class of pyrimidine-piperazine hybrids has been explored for various biological activities, the 4-substituted isomer has recently gained significant attention as a foundational scaffold for the development of potent, irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1][2] This interaction is a key driver in specific hematological malignancies, including Acute Myeloid Leukemia (AML) with MLL gene rearrangements or Nucleophosmin (NPM1) mutations.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-(piperazin-1-yl)pyrimidine, with a focus on its application in the discovery of targeted anticancer therapeutics.
Chemical and Physical Properties
The fundamental properties of 4-(Piperazin-1-yl)pyrimidine are summarized below. These computed properties provide a baseline for understanding its chemical behavior, solubility, and potential for molecular interactions.
| Property Name | Value | Reference |
| CAS Number | 51047-52-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(piperazin-1-yl)pyrimidine | --INVALID-LINK-- |
| XLogP3-AA | 0 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 164.106196400 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 41.1 Ų | --INVALID-LINK-- |
| Complexity | 133 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 4-(piperazin-1-yl)pyrimidine and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide (commonly chlorine) from the pyrimidine ring with the secondary amine of piperazine.
General Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)pyrimidine Derivatives
This protocol is a representative method adapted from procedures for synthesizing related pyrimidine-piperazine compounds.[3][4]
Materials:
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4-Chloropyrimidine (or a substituted 4-chloropyrimidine derivative) (1.0 eq)
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Piperazine (or a mono-protected/substituted piperazine) (1.2 - 2.0 eq)
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Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
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Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Isopropanol)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a round-bottom flask charged with a magnetic stir bar, add piperazine and the chosen solvent under an inert atmosphere.
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Add the base (e.g., K₂CO₃) to the mixture and stir for 10-15 minutes at room temperature.
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Add 4-chloropyrimidine to the reaction mixture.
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Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms (e.g., inorganic salts), filter the mixture.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Purify the crude residue. This is typically achieved by dissolving the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate), washing with water or brine to remove excess piperazine and salts, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.
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Further purification can be performed using column chromatography on silica gel to yield the pure 4-(piperazin-1-yl)pyrimidine derivative.
Biological Activity and Therapeutic Potential
The primary therapeutic relevance of the 4-(piperazin-1-yl)pyrimidine scaffold is its use in developing inhibitors of the Menin-MLL interaction.
Mechanism of Action: Targeting the Menin-MLL Interaction
Menin is a nuclear scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[2] In MLL-rearranged leukemia, the MLL fusion protein is recruited to chromatin where it, in complex with Menin, aberrantly activates the transcription of target genes like HOXA9 and MEIS1. This leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.
Derivatives of 4-(piperazin-1-yl)pyrimidine have been designed to act as potent and often irreversible inhibitors that disrupt this critical protein-protein interaction. By binding to Menin, these inhibitors prevent its association with the MLL fusion protein, leading to the downregulation of oncogenic gene expression, induction of cell differentiation, and potent anti-leukemic activity.[2][5]
Biological Activity Data
Recent studies have highlighted the potency of derivatives built upon the 4-(piperazin-1-yl)pyrimidine core. While data for the unsubstituted parent molecule is limited, its derivatives show significant activity.
| Compound Type | Assay | Activity Metric | Value | Reference |
| Thienopyrimidine-piperazine derivative (Compound 13) | Menin-MLL FP Assay | IC₅₀ | 10 nM | [5] |
| Thienopyrimidine-piperazine derivative (Compound 13) | MLL-AF9 Cell Viability | GI₅₀ | 75 nM | [5] |
| Menin-MLL Inhibitor (D0060-319) | Menin-MLL FP Assay | IC₅₀ | 7.46 nM | [6] |
| Menin-MLL Inhibitor (D0060-319) | MV4-11 Cell Viability | IC₅₀ | 4.0 nM | [6] |
| Menin-MLL Inhibitor (D0060-319) | MOLM-13 Cell Viability | IC₅₀ | 1.7 nM | [6] |
FP = Fluorescence Polarization; IC₅₀ = Half-maximal inhibitory concentration; GI₅₀ = Half-maximal growth inhibition.
Experimental Protocol: Menin-MLL Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization (FP) assay used to quantify the inhibition of the Menin-MLL interaction.[5][6][7]
Objective: To measure the ability of a test compound (e.g., a 4-(piperazin-1-yl)pyrimidine derivative) to disrupt the binding of a fluorescently labeled MLL peptide to the Menin protein.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling slows significantly, increasing the polarization value. An effective inhibitor will compete with the peptide for binding to Menin, displacing it and causing a decrease in fluorescence polarization.
Materials:
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Recombinant full-length human Menin protein
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Fluorescently labeled MLL-derived peptide (e.g., FLSN-MLL)
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Assay Buffer (e.g., PBS, 0.01% Triton X-100)
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Test compounds serially diluted in DMSO
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384-well black, low-volume plates
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Microplate reader capable of FP measurements
Procedure:
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Prepare serial dilutions of the test compounds in DMSO.
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In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a control).
-
Add the Menin protein solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
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Add the fluorescently labeled MLL peptide to all wells to initiate the binding/competition reaction.
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Incubate the plate for 1-2 hours at room temperature, protected from light.
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Measure the fluorescence polarization on a suitable microplate reader.
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Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
4-(Piperazin-1-yl)pyrimidine is a high-value scaffold for modern drug discovery, particularly in the field of oncology. Its synthetic accessibility and favorable orientation for engaging with protein targets have made it a cornerstone in the development of next-generation covalent inhibitors. The success of its derivatives in potently and selectively inhibiting the Menin-MLL interaction provides a compelling rationale for its continued exploration by researchers and scientists in the development of targeted therapies for leukemia and potentially other cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
